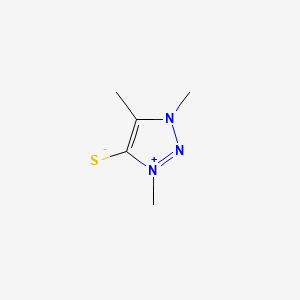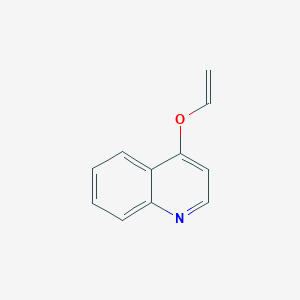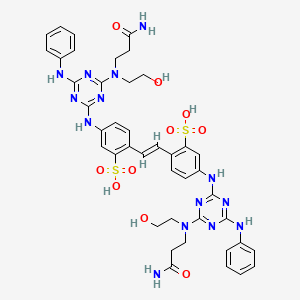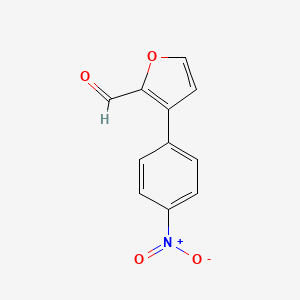![molecular formula C36H72O2 B14464299 Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- CAS No. 67923-82-4](/img/structure/B14464299.png)
Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-: is a chemical compound with the molecular formula C36H72O2 and a molar mass of 536.95568 g/mol . It is also known by other names such as Citronellal diisotridecylacetal . This compound is characterized by its complex structure, which includes a bis(oxy) linkage and a dimethyl-octenylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- typically involves the reaction of citronellal with isotridecyl alcohol under acidic conditions to form the acetal . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like or to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar structures in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In the field of medicine, derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications. Its structural features make it a candidate for drug design and development .
Industry: Industrially, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is used in the formulation of specialty chemicals and materials . It can be incorporated into polymers , coatings , and lubricants to enhance their properties .
Mechanism of Action
The mechanism of action of Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- involves its interaction with molecular targets such as enzymes and receptors . The bis(oxy) linkage and the dimethyl-octenylidene group allow it to form hydrogen bonds and hydrophobic interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Citronellal diisotridecylacetal
- Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-
Comparison: Compared to other similar compounds, Isotridecane, 1,1’-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis- is unique due to its specific structural features such as the bis(oxy) linkage and the dimethyl-octenylidene group . These features confer distinct chemical reactivity and biological activity , making it a valuable compound for various applications .
Properties
CAS No. |
67923-82-4 |
|---|---|
Molecular Formula |
C36H72O2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
1-[3,7-dimethyl-1-(11-methyldodecoxy)oct-6-enoxy]-11-methyldodecane |
InChI |
InChI=1S/C36H72O2/c1-32(2)25-20-16-12-8-10-14-18-22-29-37-36(31-35(7)28-24-27-34(5)6)38-30-23-19-15-11-9-13-17-21-26-33(3)4/h27,32-33,35-36H,8-26,28-31H2,1-7H3 |
InChI Key |
IOROHSYUWTZOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(CC(C)CCC=C(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


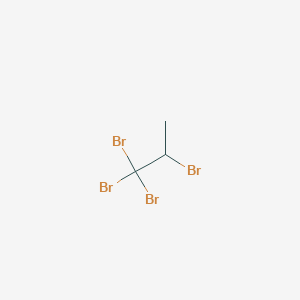
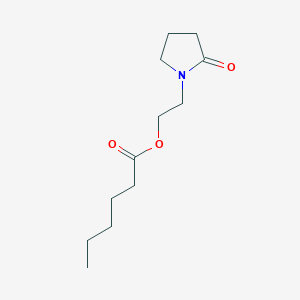



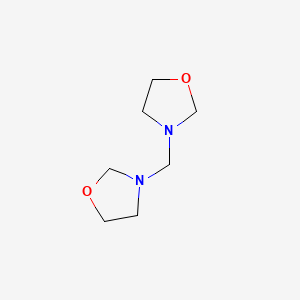

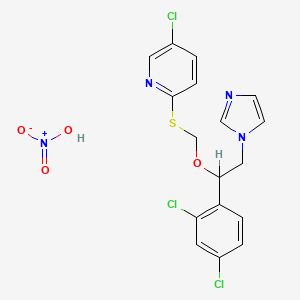
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

